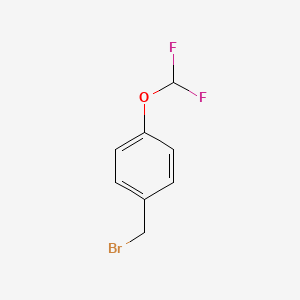

4-(Difluoromethoxy)benzyl bromide

Description

4-(Difluoromethoxy)benzyl bromide (CAS: 3447-53-8) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . It is characterized by a benzyl bromide group substituted at the para position with a difluoromethoxy (-OCF₂H) moiety. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dyes .

Properties

IUPAC Name |

1-(bromomethyl)-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNMJBFIRKAQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371759 | |

| Record name | 4-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3447-53-8 | |

| Record name | 4-(Difluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

- The most common and well-documented method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) .

- A radical initiator, typically azobisisobutyronitrile (AIBN) or a trace amount of benzoyl peroxide, is added to initiate the free radical chain reaction.

- The mixture is heated to reflux temperature and maintained for several hours (commonly 6–8 hours).

- After completion, the reaction mixture is cooled, and insoluble by-products such as succinimide are filtered off.

- The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.

$$

\text{4-(Difluoromethoxy)toluene} + \text{NBS} \xrightarrow[\text{AIBN}]{\text{CCl}_4, \text{reflux}} \text{4-(Difluoromethoxy)benzyl bromide} + \text{succinimide}

$$

| Parameter | Details |

|---|---|

| Starting material | 4-(Difluoromethoxy)toluene (270 g) |

| Solvent | Carbon tetrachloride (800 mL) |

| Brominating agent | N-Bromosuccinimide (300 g) |

| Radical initiator | Azobisisobutyronitrile (trace amount) |

| Reaction temperature | Reflux (~77 °C for CCl₄) |

| Reaction time | 8 hours |

| Work-up | Filtration of succinimide, distillation |

| Yield | 250 g of this compound |

| Boiling point | 82–85 °C at 0.4 mm Hg |

| Refractive index (nD20) | 1.5200 |

Source: Bayer patent US4284643, 1981; ChemicalBook synthesis data

Alternative Bromination Methods

- Bromine (Br₂) with Radical Initiators: Direct bromination using bromine in the presence of radical initiators such as AIBN or benzoyl peroxide under reflux conditions can also be employed, though NBS is preferred for better selectivity and milder conditions.

- Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr) on Benzyl Alcohols: When the benzyl alcohol derivative of 4-(difluoromethoxy)benzyl is available, conversion to the bromide can be achieved by reaction with PBr₃ or HBr in anhydrous solvents at low temperatures (0–25 °C). This method is less common for this compound but is used in related benzyl bromide syntheses.

Industrial and Large-Scale Production Considerations

- Industrial synthesis optimizes the above radical bromination by employing continuous flow reactors to improve heat and mass transfer, ensuring consistent product quality and higher yields.

- Automated systems control the addition of NBS and initiators, temperature, and reaction time to minimize side reactions such as overbromination or formation of dibromides.

- Solvent recovery and recycling (e.g., CCl₄) are implemented to reduce environmental impact.

- Purification is often done by distillation under reduced pressure to avoid thermal decomposition.

Reaction Mechanism Insights

The bromination proceeds via a free radical chain mechanism :

- Initiation: AIBN decomposes thermally to generate radicals.

- Propagation: Radical abstracts a benzylic hydrogen from 4-(difluoromethoxy)toluene, forming a benzylic radical.

- The benzylic radical reacts with NBS to form the benzyl bromide and succinimide radical.

- Termination: Radical recombination or disproportionation.

The difluoromethoxy substituent is electron-withdrawing, which slightly stabilizes the benzylic radical intermediate, facilitating selective bromination at the benzylic position.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| NBS Radical Bromination | 4-(Difluoromethoxy)toluene | NBS, AIBN, CCl₄, reflux, 6–8 h | High selectivity, mild conditions | Use of toxic solvent (CCl₄) |

| Bromine with Radical Initiator | 4-(Difluoromethoxy)toluene | Br₂, AIBN, reflux | Simple reagents | Less selective, harsher conditions |

| PBr₃ or HBr on Benzyl Alcohol | 4-(Difluoromethoxy)benzyl alcohol | PBr₃ or HBr, anhydrous solvent, 0–25 °C | Direct conversion from alcohol | Requires alcohol precursor |

| Continuous Flow Industrial Scale | 4-(Difluoromethoxy)toluene | NBS, radical initiator, flow reactor | Scalable, controlled reaction | Requires specialized equipment |

Research Findings and Notes

- The bromination reaction yield is typically high (>80%) when reaction parameters are optimized.

- The purity of the product is confirmed by fractional distillation and spectroscopic methods (NMR, MS).

- The boiling point under reduced pressure is a critical parameter for purification.

- The radical initiator amount and reaction time significantly influence the selectivity and yield.

- The difluoromethoxy group remains intact under bromination conditions, indicating good functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid.

Reduction: The major product is 4-(Difluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-(Difluoromethoxy)benzyl bromide is a chemical compound with diverse applications, primarily as a key intermediate in the synthesis of various compounds . Its unique chemical properties, particularly the difluoromethoxy group, make it valuable in several research areas .

Applications

Synthesis of Pharmaceuticals

this compound is a crucial intermediate in creating diverse pharmaceutical agents, especially those that target cardiovascular and neurological conditions . For example, it can be used in the synthesis of the bioreductive drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) .

Development of Fluorinated Compounds

The difluoromethoxy group in this compound is essential for creating fluorinated compounds . These fluorinated compounds often show improved biological activity and stability, making them useful in drug development and material science .

Material Science

In material science, this compound can be used to improve the properties of polymers, increasing their resistance to heat and chemicals .

Organic Chemistry Research

This compound serves as a reagent in organic synthesis, facilitating the exploration of new reaction pathways and the creation of novel compounds .

Bioconjugation Applications

this compound is useful in bioconjugation techniques, which allow the attachment of biomolecules to surfaces or other molecules, an important process in drug delivery systems .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an intermediate. The difluoromethoxy group can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Physical Properties :

- Boiling Point: 64–66°C (0.3 mmHg) .

- Solubility: Slightly soluble in water .

- Purity: Available commercially at 97–98% purity .

Synthetic Utility :

4-(Difluoromethoxy)benzyl bromide is frequently employed in alkylation and nucleophilic substitution reactions. For example, it reacts with amines or thiols to generate functionalized benzyl derivatives, which are pivotal in drug discovery .

Comparison with Similar Benzyl Bromide Derivatives

Structural and Functional Group Variations

The reactivity and applications of benzyl bromides are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Biological Activity

4-(Difluoromethoxy)benzyl bromide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of difluoromethoxy and bromide functional groups, has been explored for its applications in pharmaceuticals, particularly in the context of neurodegenerative diseases and cancer therapies.

- Molecular Formula : C9H8BrF2O

- Molecular Weight : 251.06 g/mol

- Solubility : Slightly soluble in water; better solubility in organic solvents.

- Appearance : Typically presented as a white to light yellow crystalline solid.

Research indicates that this compound acts primarily through the inhibition of specific enzymes involved in disease processes. Notably, it has been shown to inhibit β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. The inhibition of this enzyme suggests a potential role for this compound in the treatment or prevention of neurodegenerative disorders characterized by amyloid plaque formation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways for anticancer activity.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia (RPMI-8226) | 5.0 | Apoptosis induction |

| Breast Cancer (MCF-7) | 7.5 | Cell cycle arrest |

| Colon Cancer (HCT116) | 6.0 | Apoptosis and necrosis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection by modulating pathways involved in oxidative stress and inflammation. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a significant role. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential against central nervous system disorders .

Case Studies

-

Alzheimer’s Disease Model :

A study investigated the effects of this compound on transgenic mice models of Alzheimer’s disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function, suggesting that this compound may serve as a lead candidate for further development as an Alzheimer’s therapeutic agent . -

Cancer Treatment :

In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition compared to control groups. Notably, it outperformed several existing chemotherapeutic agents in terms of efficacy and safety profile, making it a candidate for further clinical evaluation .

Q & A

Q. What is a reliable synthetic route for 4-(difluoromethoxy)benzyl bromide in laboratory settings?

A common method involves nucleophilic substitution using 4-(difluoromethoxy)toluene and bromine under controlled conditions. For example, a reported procedure () reacts methyl 4-(bromomethyl)benzoate derivatives with triphenylphosphine in toluene, followed by purification via prep-LC (DCM eluent). Key parameters include:

- Reagents : KCO, acetonitrile (ACN), and stoichiometric excess of this compound (1.1 eq relative to substrate).

- Purification : Column chromatography (e.g., silica gel, DCM) or recrystallization.

- Yield : ~56% after optimization ().

Q. What safety precautions are critical when handling this compound?

This compound is a lachrymator and skin irritant. Key safety measures include:

Q. How can researchers characterize this compound?

Use a combination of analytical techniques:

-

NMR : H NMR (CDCl) typically shows signals at δ 4.5–5.0 ppm (CHBr) and δ 6.8–7.4 ppm (aromatic protons) ().

-

Physicochemical Properties :

Property Value Molecular Weight 237.05 g/mol XLogP3 ~3.7 (predicted) Hydrogen Bond Acceptors 4

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in alkylation reactions?

this compound undergoes S2 reactions due to its primary benzyl bromide structure. The electron-withdrawing difluoromethoxy group (-OCFH) enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attack. For example, in Wittig reactions, it forms phosphonium salts (e.g., triphenylphosphonium intermediates) for alkene synthesis ().

Q. How does its reactivity compare to 4-(trifluoromethoxy)benzyl bromide?

The trifluoromethoxy analog (XLogP3 = 3.7 ( )) has higher lipophilicity and stronger electron-withdrawing effects, leading to faster reaction kinetics in nucleophilic substitutions. Comparative studies show:

Q. What solvent systems optimize its use in coupling reactions?

- Polar Aprotic Solvents : ACN or DMF enhance solubility and stabilize transition states in S2 reactions ().

- Biphasic Systems : For phase-transfer catalysis (e.g., DCM/water), use TBAB as a catalyst to improve yield in alkylations ().

Q. How can researchers address low yields in benzylation reactions?

Common issues and solutions:

- Impurities : Purify starting material via column chromatography ().

- Moisture Sensitivity : Use anhydrous solvents and molecular sieves.

- Side Reactions : Add radical inhibitors (e.g., BHT) to suppress radical pathways ().

Q. What strategies validate its purity for sensitive applications (e.g., medicinal chemistry)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.